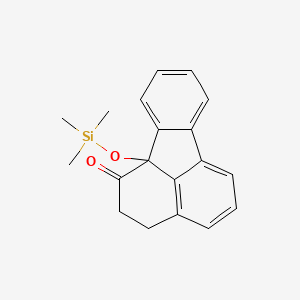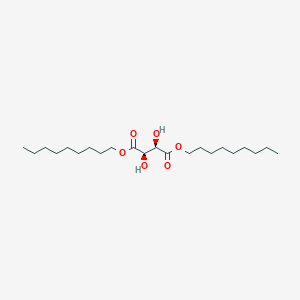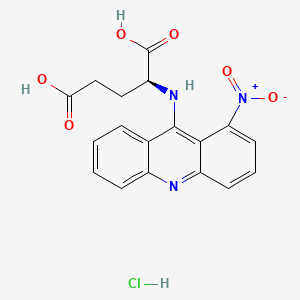
Zinc, chloroselenophene-2-yl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc, chloroselenophene-2-yl- is a compound that combines zinc with a chloroselenophene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of zinc, chloroselenophene-2-yl- typically involves the reaction of chloroselenophene with a zinc source. One common method is the reaction of chloroselenophene with zinc chloride in the presence of a suitable solvent. The reaction conditions often include moderate temperatures and the use of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of zinc, chloroselenophene-2-yl- may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Zinc, chloroselenophene-2-yl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of zinc and selenophene derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation states or different chemical forms.
Substitution: The chloroselenophene moiety can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield selenophene oxides, while substitution reactions can produce a variety of functionalized selenophenes.
Aplicaciones Científicas De Investigación
Zinc, chloroselenophene-2-yl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organoselenium compounds and as a reagent in various organic transformations.
Biology: The compound’s potential biological activity is being explored, including its use in the development of new pharmaceuticals and as a tool in biochemical studies.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in areas where zinc and selenium play crucial roles.
Industry: The compound is used in the production of advanced materials, including semiconductors and catalysts, due to its unique electronic properties.
Mecanismo De Acción
The mechanism by which zinc, chloroselenophene-2-yl- exerts its effects involves its interaction with molecular targets and pathways. Zinc ions can act as catalytic or structural components in various enzymes, while the chloroselenophene moiety can participate in redox reactions and other chemical processes. These interactions can influence cellular functions and biochemical pathways, making the compound valuable in both research and practical applications.
Comparación Con Compuestos Similares
Similar Compounds
Zinc oxide: Known for its use in sunscreens and as a semiconductor material.
Zinc chloride: Commonly used in chemical synthesis and industrial applications.
Selenophene derivatives: Used in organic electronics and as intermediates in chemical synthesis.
Uniqueness
Zinc, chloroselenophene-2-yl- is unique due to the combination of zinc and chloroselenophene, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity set it apart from other zinc or selenophene compounds.
Propiedades
| 84109-18-2 | |
Fórmula molecular |
C4H3ClSeZn |
Peso molecular |
230.9 g/mol |
Nombre IUPAC |
chlorozinc(1+);2H-selenophen-2-ide |
InChI |
InChI=1S/C4H3Se.ClH.Zn/c1-2-4-5-3-1;;/h1-3H;1H;/q-1;;+2/p-1 |
Clave InChI |
HDENUNUGKFSYJY-UHFFFAOYSA-M |
SMILES canónico |
C1=C[Se][C-]=C1.Cl[Zn+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone](/img/structure/B14415136.png)



![N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N'-phenylurea](/img/structure/B14415167.png)
